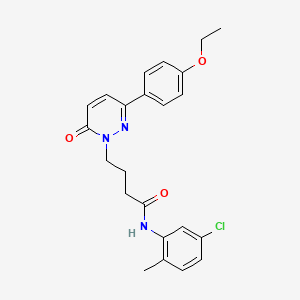

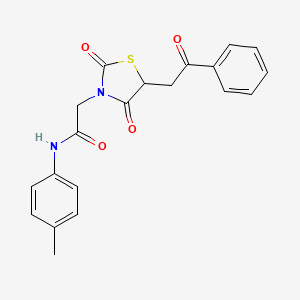

![molecular formula C17H12ClF2N3O2 B2610997 3-(2-chloro-6-fluorobenzyl)-1-[(6-fluoro-2-pyridinyl)amino]-4-hydroxy-2(1H)-pyridinone CAS No. 400077-42-1](/img/structure/B2610997.png)

3-(2-chloro-6-fluorobenzyl)-1-[(6-fluoro-2-pyridinyl)amino]-4-hydroxy-2(1H)-pyridinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(2-chloro-6-fluorobenzyl)-1-[(6-fluoro-2-pyridinyl)amino]-4-hydroxy-2(1H)-pyridinone” is a complex organic molecule that contains several functional groups. It has a pyridinone ring, which is a type of heterocyclic compound, and it also contains fluorine and chlorine atoms, which are often found in pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridinone ring, a benzyl group, and several halogen atoms. The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridinone ring and the halogen atoms would likely make the compound relatively polar, which could affect its solubility in various solvents .

Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

Research has explored the synthesis of compounds with structures similar to the specified compound, investigating their antibacterial activities. For example, studies on pyridonecarboxylic acids and their analogs have demonstrated the synthesis of molecules with potent antibacterial properties, highlighting the importance of amino- and hydroxy-substituted cyclic amino groups in enhancing activity. These compounds were found to be more active than existing antibacterial agents, indicating the potential for developing new therapeutic agents (Egawa et al., 1984).

Chemical Synthesis and Reactions

Several studies have focused on the chemical synthesis and reactions of compounds related to the specified molecule. For instance, research on the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone and their reactions has opened new routes to benzylidenebis[4-hydroxy-6-methyl-2(1H)-3-pyridinone]s, demonstrating the versatility of pyridone derivatives in chemical synthesis (Mekheimer et al., 1997).

Antitumor and Antiviral Activity

Compounds structurally similar to the one have been synthesized and tested for their antitumor and antiviral activities. Novel 3-substituted analogues of pyridinones have shown promise in preclinical models, illustrating the potential of these compounds in the treatment of various diseases. Despite mixed results in terms of efficacy, these studies underscore the therapeutic potential of pyridinone derivatives in medicine (Mcnamara et al., 1990).

Novel Complexes and Structural Characterization

Research into the synthesis of new lipophilic complexes of 3-hydroxy-4-pyridinonate iron(III) and their structural characterizations has provided insights into the design of molecules with specific chelation properties. These studies have implications for the development of therapeutic agents, particularly in treating conditions associated with metal ion imbalances (Schlindwein et al., 2006).

Fluorination and Regioselectivity

Investigations into the selective fluorination of pyridine derivatives, including 2-aminopyridines and pyridin-2(1H)-ones, have highlighted the impact of fluorination on enhancing regioselectivity and yield in chemical reactions. These studies contribute to the broader field of organic synthesis, offering methods for introducing fluorine into complex molecules efficiently (Zhou et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methyl]-1-[(6-fluoropyridin-2-yl)amino]-4-hydroxypyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClF2N3O2/c18-12-3-1-4-13(19)10(12)9-11-14(24)7-8-23(17(11)25)22-16-6-2-5-15(20)21-16/h1-8,24H,9H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCCJINZVPOECO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC2=C(C=CN(C2=O)NC3=NC(=CC=C3)F)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClF2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chloro-6-fluorobenzyl)-1-[(6-fluoro-2-pyridinyl)amino]-4-hydroxy-2(1H)-pyridinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

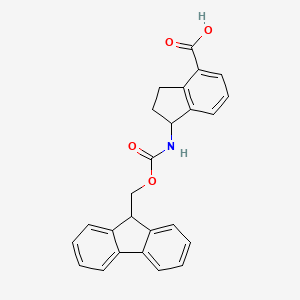

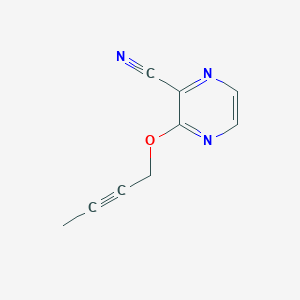

![propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2610915.png)

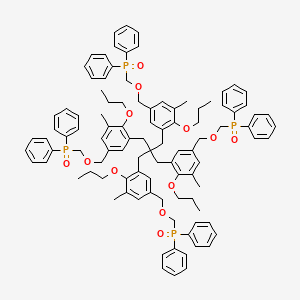

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2610916.png)

![N-(2-cyanoethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methylacetamide](/img/structure/B2610920.png)

![(4-Chlorophenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2610921.png)

![(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide](/img/structure/B2610922.png)

![(2Z)-3-(4-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2610925.png)

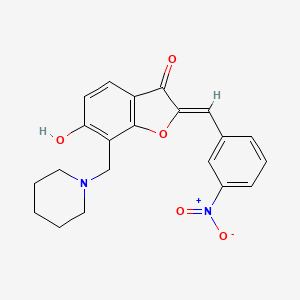

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2610931.png)